LogP-Based Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog (CAS 62538-10-7)
The target compound exhibits a computed LogP of 2.62 (ChemSrc data), which is 0.96 log units higher than that of the unsubstituted 5-phenyl analog (LogP = 1.66, CAS 62538-10-7) . This difference translates to an approximately 9‑fold increase in predicted octanol-water partition coefficient, placing the compound in the lipophilic range preferred for blood-brain barrier penetration or intracellular target engagement, while the phenyl analog resides in the range more typical of polar, peripherally restricted chemotypes.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP, ChemSrc computed value) |
|---|---|
| Target Compound Data | LogP = 2.62 (CAS 62537-96-6) |
| Comparator Or Baseline | CAS 62538-10-7 (4-(5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole): LogP = 1.66 |
| Quantified Difference | ΔLogP = +0.96 (~9‑fold higher theoretical partition coefficient) |
| Conditions | Computed LogP values derived from the same ChemSrc algorithm; standard conditions for fragment-based LogP comparison. |
Why This Matters
Procurement decisions that substitute the chlorophenyl compound with the phenyl analog will underestimate compound lipophilicity by nearly one log unit, potentially misguiding lead optimization campaigns and misrepresenting predicted CNS penetration or metabolic clearance profiles.
